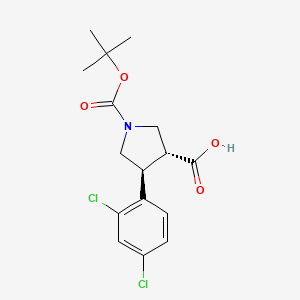
4-((9-Ethyl-9H-carbazol-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((9-Ethyl-9H-carbazol-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that belongs to the class of carbazole derivatives Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-Ethyl-9H-carbazol-3-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 2-phenyloxazol-5(4H)-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((9-Ethyl-9H-carbazol-3-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
4-((9-Ethyl-9H-carbazol-3-yl)methylene)-2-phenyloxazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials for photonics and electronics, such as organic light-emitting diodes (OLEDs) and solar cells.
Mécanisme D'action
The mechanism of action of 4-((9-Ethyl-9H-carbazol-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol:
4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol: Another carbazole-based compound with comparable properties.
Uniqueness
4-((9-Ethyl-9H-carbazol-3-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of the carbazole and oxazole moieties, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications such as organic electronics and photonics.
Propriétés
Formule moléculaire |
C24H18N2O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(4E)-4-[(9-ethylcarbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H18N2O2/c1-2-26-21-11-7-6-10-18(21)19-14-16(12-13-22(19)26)15-20-24(27)28-23(25-20)17-8-4-3-5-9-17/h3-15H,2H2,1H3/b20-15+ |
Clé InChI |
GSGPNUMQAUALMT-HMMYKYKNSA-N |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C51 |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
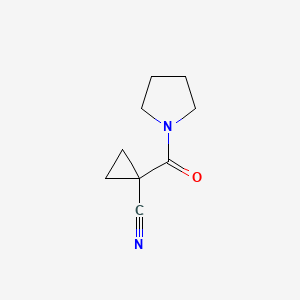
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
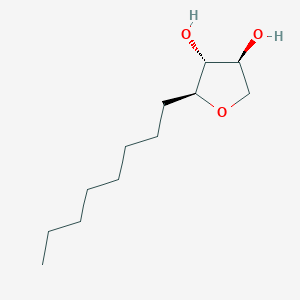

![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)
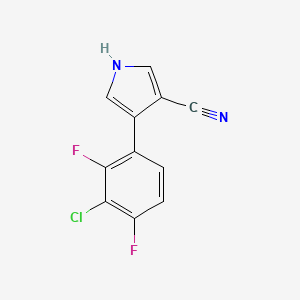
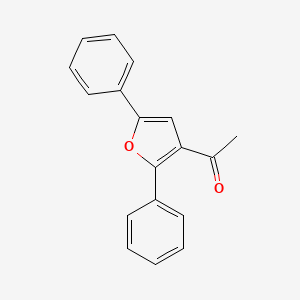

![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)

